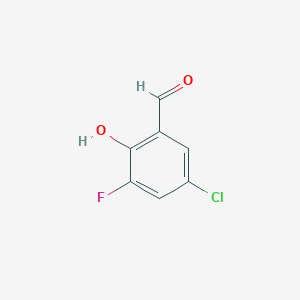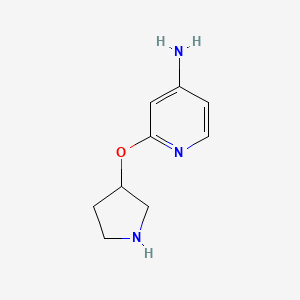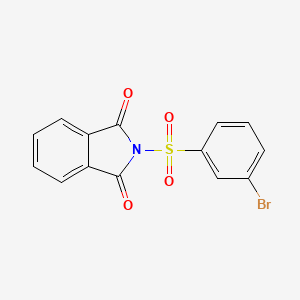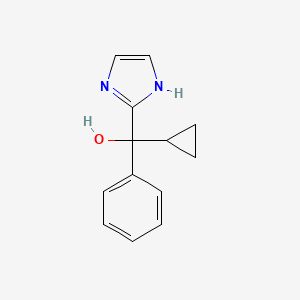
5-Cloro-3-fluoro-2-hidroxibenzaldehído
Descripción general
Descripción
“5-Chloro-3-fluoro-2-hydroxybenzaldehyde” is an organic compound with the molecular formula C7H4ClFO2 . It is a derivative of benzaldehyde, with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxy group at the 2-position .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-fluoro-2-hydroxybenzaldehyde” consists of a benzene ring with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxy group at the 2-position . The compound also has a formyl group attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-3-fluoro-2-hydroxybenzaldehyde” include a density of 1.5±0.1 g/cm³, a boiling point of 205.9±35.0 °C at 760 mmHg, and a flash point of 78.3±25.9 °C . The compound has a molar refractivity of 39.8±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 115.7±3.0 cm³ .Aplicaciones Científicas De Investigación
Marcos Orgánicos Unidos por Enlaces de Hidrógeno (HOFs)
Este compuesto se utiliza en la síntesis de marcos orgánicos unidos por enlaces de hidrógeno de disprosio. Estos marcos se caracterizan por su alta estabilidad y propiedades de luminiscencia con respuesta a estímulos ácidos . Se pueden sumergir en soluciones con diferentes valores de pH durante períodos prolongados sin perder estabilidad, lo que representa un logro significativo en el campo de los HOFs de lantánidos.
Fluorescencia en Estado Sólido
La fluorescencia en estado sólido de estos Dy-HOFs se puede mejorar en condiciones ácidas, mostrando una respuesta de 'activación' . Esta propiedad es particularmente útil para desarrollar materiales que pueden cambiar sus propiedades de luminiscencia en respuesta a estímulos ambientales.
Medidas Anti-Falsificación
Debido a sus propiedades luminiscentes únicas, este compuesto se puede utilizar para crear tintas que proporcionan características de doble anti-falsificación bajo la luz solar y la luz ultravioleta . Esta aplicación es crucial para documentos de seguridad y moneda.
Detección de Iones
El compuesto ha demostrado potencial en la detección de iones, específicamente reconociendo iones Pb(II) . Esto podría ser beneficioso para la vigilancia ambiental y la detección de contaminación por plomo en diversos entornos.
Imanes de Molécula Única
La investigación indica que el compuesto contribuye a la formación de Dy-HOFs que exhiben un comportamiento de imán de molécula única . Esto es significativo para el desarrollo de nuevos materiales en el campo de la espintrónica y la computación cuántica.
Bloque de Construcción de Síntesis Orgánica
Como bloque de construcción orgánica, 5-Cloro-3-fluoro-2-hidroxibenzaldehído es un reactivo versátil que se puede utilizar en la síntesis de diversos compuestos orgánicos, incluidos productos farmacéuticos y moléculas orgánicas complejas .
Mecanismo De Acción
Mode of Action
It is known that halogenated benzaldehydes can participate in various chemical reactions, including nucleophilic substitution and oxidation .
Biochemical Pathways
It is known that benzaldehydes can participate in reactions at the benzylic position, which may affect various biochemical pathways .
Action Environment
It is known that environmental conditions such as temperature, ph, and the presence of other chemicals can affect the stability and reactivity of benzaldehydes .
Propiedades
IUPAC Name |
5-chloro-3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDXYDKAJYWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856582 | |
| Record name | 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-96-7 | |
| Record name | 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)











![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
